

# AN2718: A Novel Oxaborole Antifungal in Development for Tinea Pedis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

## A Comparative Analysis of **AN2718** Efficacy Against Standard of Care Antifungals

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antifungal agent **AN2718** with current standard of care topical antifungals for the treatment of tinea pedis (athlete's foot). This analysis is based on available preclinical data for **AN2718** and clinical trial data for established treatments.

## Executive Summary

**AN2718** is a novel benzoxaborole antifungal agent under development for the topical treatment of tinea pedis.<sup>[1]</sup> Its unique mechanism of action, targeting a fungal enzyme essential for protein synthesis, offers a promising alternative to existing antifungal classes. While clinical efficacy data from Phase 2 or 3 trials for **AN2718** in tinea pedis are not yet publicly available, preclinical studies demonstrate potent in vitro activity against the primary causative pathogens. This guide will compare the in vitro efficacy of **AN2718** with the established clinical efficacy of standard of care topical antifungals, such as allylamines (terbinafine) and azoles (clotrimazole, econazole).

## Mechanism of Action: A Differentiated Approach

**AN2718** exerts its antifungal effect through the inhibition of fungal leucyl-tRNA synthetase (LeuRS).<sup>[2]</sup> This enzyme plays a critical role in the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis. By inhibiting

LeuRS, **AN2718** effectively halts fungal protein production, leading to the cessation of growth and eventual cell death.[\[2\]](#)

This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, is distinct from the mechanisms of major classes of standard of care antifungals:

- Azoles (e.g., clotrimazole, miconazole, econazole): Inhibit the enzyme lanosterol 14 $\alpha$ -demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
- Allylamines (e.g., terbinafine): Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.

The novel mechanism of **AN2718** may offer advantages in overcoming resistance that has developed to existing antifungal agents.

## In Vitro Efficacy: AN2718 Potency

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's in vitro potency. The lower the MIC value, the less of the drug is required to inhibit the growth of the fungus. **AN2718** has demonstrated potent activity against the most common causative agents of tinea pedis, *Trichophyton rubrum* and *Trichophyton mentagrophytes*.

| Fungal Species                     | AN2718 MIC <sub>90</sub> ( $\mu$ g/mL) |
|------------------------------------|----------------------------------------|
| <i>Trichophyton rubrum</i>         | 0.5                                    |
| <i>Trichophyton mentagrophytes</i> | 1.0                                    |
| <i>Candida albicans</i>            | 1.0                                    |
| <i>Candida glabrata</i>            | 0.25                                   |

Source: Antifungal Activity and Mechanism of Action of a Benzoxaborole, **AN2718**, which is in Development for the Treatment of Tinea Pedis.[\[1\]](#)

# Clinical Efficacy: Standard of Care Antifungals for Tinea Pedis

Extensive clinical trial data is available for a variety of topical antifungal agents that are considered the standard of care for tinea pedis. The primary endpoints in these trials are typically mycological cure (negative fungal culture and microscopy) and clinical cure (resolution of signs and symptoms).

| Antifungal Agent(s)                           | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate           |
|-----------------------------------------------|--------------------|-----------------------|------------------------------|
| Allylamines (e.g.,<br>Terbinafine, Naftifine) | 1-4 weeks          | ~78%                  | ~72-83%                      |
| Azoles (e.g.,<br>Clotrimazole,<br>Miconazole) | 4-6 weeks          | ~76%                  | Not consistently<br>reported |
| Econazole Nitrate 1%<br>Foam                  | 4 weeks            | 67.6%                 | 24.3% (Complete<br>Cure)     |

Sources: Topical management of tinea pedis - PMC - NIH, Tinea pedis: clinical experience and efficacy of short treatment - PubMed, Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - PubMed.[\[3\]](#) [\[4\]](#)

It is important to note that a Phase 1 clinical trial of **AN2718** has been completed, demonstrating that the topical gel has a low potential for irritation.[\[2\]](#) This favorable safety profile is a positive indicator for its potential use in broader patient populations.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity of **AN2718** was determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Fungal Isolates: Cultures of *Trichophyton rubrum*, *Trichophyton mentagrophytes*, *Candida albicans*, and *Candida glabrata* were used.
- Inoculum Preparation: Fungal suspensions were prepared and their concentrations were adjusted to a standardized level.
- Drug Dilution: Serial dilutions of **AN2718** were prepared in a microtiter plate format.
- Inoculation: The standardized fungal suspensions were added to the wells containing the drug dilutions.
- Incubation: The microtiter plates were incubated under appropriate conditions to allow for fungal growth.
- MIC Reading: The MIC was determined as the lowest concentration of the drug that visibly inhibited fungal growth.

## Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** on fungal LeuRS was assessed to confirm its mechanism of action.

Protocol:

- Enzyme and Substrate Preparation: Recombinant fungal LeuRS, tRNA<sub>Leu</sub>, and radiolabeled leucine were prepared.
- Reaction Mixture: The reaction mixture contained the enzyme, tRNA<sub>Leu</sub>, radiolabeled leucine, ATP, and varying concentrations of **AN2718**.
- Incubation: The reaction was incubated to allow for the aminoacylation of tRNA<sub>Leu</sub> with leucine.
- Precipitation and Washing: The reaction was stopped, and the acylated tRNA was precipitated and washed to remove unincorporated radiolabeled leucine.
- Quantification: The amount of radiolabeled leucine incorporated into tRNA was quantified using a scintillation counter.

- IC50 Determination: The concentration of **AN2718** that inhibited 50% of the LeuRS activity (IC50) was calculated.

## Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using Graphviz (DOT language).



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AN2718**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

## Conclusion

**AN2718** represents a promising new topical antifungal agent for the treatment of tinea pedis, distinguished by its novel mechanism of action targeting fungal leucyl-tRNA synthetase. Its potent *in vitro* activity against the primary causative pathogens of athlete's foot is encouraging.

However, a definitive comparison of its efficacy against standard of care antifungals awaits the public release of data from late-stage clinical trials. The favorable safety profile observed in early clinical testing, combined with its unique mode of action, positions **AN2718** as a potentially valuable addition to the therapeutic armamentarium for superficial fungal infections. Further clinical development and data disclosure are eagerly anticipated by the scientific and medical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Anacor announces positive results from phase 1 trial of AN2719 to treat skin & nail infections [test.pharmabiz.com]
- 3. Tinea pedis: clinical experience and efficacy of short treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- To cite this document: BenchChem. [AN2718: A Novel Oxaborole Antifungal in Development for Tinea Pedis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667275#an2718-efficacy-compared-to-standard-of-care-antifungals>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)